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Compound of Interest

Compound Name: Spiro[adamantane-2,2'-oxirane]

Cat. No.: B1330519

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[adamantane-2,2'-oxirane] is a unique spirocyclic compound that incorporates the rigid
and lipophilic adamantane cage with a reactive oxirane (epoxide) ring. This structure makes it a
valuable intermediate in synthetic organic and medicinal chemistry. The inherent strain of the
three-membered oxirane ring provides a driving force for various chemical transformations,
allowing for the introduction of the bulky adamantane moiety into a wide range of molecular
scaffolds. This guide provides a detailed overview of the fundamental properties, synthesis,
and reactivity of Spiro[adamantane-2,2'-oxirane], serving as a technical resource for its
application in research and drug discovery.

Core Properties

Spiro[adamantane-2,2'-oxirane] is a white crystalline solid at room temperature. Its
fundamental physicochemical properties are summarized in the table below for quick reference.
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Property Value Reference
Spiro[adamantane-2,2'-

IUPAC Name ) N/A
oxirane]

CAS Number 24759-97-5

Molecular Formula C11H160

Molecular Weight 164.25 g/mol

Melting Point 176-177 °C N/A

N ) Predicted: 245.6 + 9.0 °C (at

Boiling Point N/A
760 mmHg)
Predicted to be soluble in
aprotic organic solvents like
dichloromethane, chloroform,

Solubility ethyl acetate, and N/A
tetrahydrofuran. Sparingly
soluble in alcohols and
insoluble in water.

Synthesis

The primary and most direct route to Spiro[adamantane-2,2'-oxirane] is the epoxidation of 2-

methyleneadamantane. This reaction typically employs a peroxy acid, such as meta-

chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane.
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Synthesis of Spiro[adamantane-2,2'-oxirane]

2-Methyleneadamantane LS R . DCM
(or other peroxy acid)
Epoxidation

Spiro[adamantane-2,2'-oxirane]

m-Chlorobenzoic acid
(byproduct)

Click to download full resolution via product page

Fig. 1: Synthetic pathway to Spiro[adamantane-2,2'-oxirane].

Experimental Protocol: Epoxidation of 2-
Methyleneadamantane

Materials:

2-Methyleneadamantane

e meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
e Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium bicarbonate solution

o Saturated agueous sodium chloride solution (brine)

e Anhydrous magnesium sulfate or sodium sulfate

 Silica gel for column chromatography
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» Hexane and Ethyl acetate for chromatography

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyleneadamantane
(1.0 eq) in anhydrous dichloromethane.

e Cool the solution to 0 °C in an ice bath.
» In a separate beaker, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.

e Add the m-CPBA solution dropwise to the stirred solution of 2-methyleneadamantane at 0 °C
over a period of 30 minutes.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the
complete consumption of the starting material.

o Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
Stir vigorously until gas evolution ceases.

o Transfer the mixture to a separatory funnel and separate the organic layer.

o Wash the organic layer sequentially with saturated agueous sodium bicarbonate solution,
water, and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

» Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford Spiro[adamantane-2,2'-oxirane] as a white solid.

Spectroscopic Characterization

The structural elucidation of Spiro[adamantane-2,2'-oxirane] is achieved through standard
spectroscopic techniques. Although a comprehensive public database of its spectra is not
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readily available, the expected characteristic signals are outlined below based on the known
spectra of adamantane derivatives and epoxides.

Technique Expected Characteristics

The adamantane cage protons will appear as a
series of multiplets in the upfield region (typically
0 1.5-2.0 ppm). The two protons of the oxirane
1H NMR ring are diastereotopic and are expected to
appear as two distinct singlets or a pair of
doublets (AB quartet) in the range of 6 2.5-3.0

ppm.

The adamantane carbons will show
characteristic signals, with the quaternary spiro
carbon appearing around & 60-70 ppm. The
13C NMR methylene carbon of the oxirane ring will
resonate in the region of & 50-60 ppm. The
remaining adamantane carbons will have

chemical shifts in the range of & 25-40 ppm.

The spectrum will be dominated by C-H
stretching vibrations of the adamantane cage
around 2850-3000 cm~1. A characteristic peak
'R Spectroscopy for the C-O-C stretching of the epoxide ring is
expected around 1250 cm~t and another in the

800-950 cm~1 region.

The mass spectrum should show the molecular
ion peak (M*+) at m/z 164. Fragmentation will

Mass Spectrometry likely involve the loss of CO (m/z 136) and
subsequent fragmentation of the adamantane
cage, leading to characteristic adamantyl

fragments.

Reactivity and Synthetic Applications

The chemical utility of Spiro[adamantane-2,2'-oxirane] stems from the high reactivity of the
strained epoxide ring towards nucleophilic attack. This allows for the facile introduction of the
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adamantyl group with concomitant formation of a new functional group at the adjacent carbon.
The regioselectivity of the ring-opening is dictated by the reaction conditions. Under basic or
neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon of the
oxirane (an Sn2-type mechanism).

(Spiro[adamantane-z,2'—oxiraneD ( Nucleophile (Nu~) )
( Ad-C(OH)-CH2-Nu )

Click to download full resolution via product page

 To cite this document: BenchChem. [Spiro[adamantane-2,2'-oxirane]: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330519#spiro-adamantane-2-2-oxirane-
fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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